molecular formula C9H18N2O2S B1425235 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine CAS No. 914654-81-2

1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine

Cat. No.: B1425235
CAS No.: 914654-81-2
M. Wt: 218.32 g/mol
InChI Key: RGFXOCLTTSWPRW-UHFFFAOYSA-N
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Description

Historical Background and Discovery

The historical development of 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine can be traced through the parallel evolution of both piperazine and thiopyran chemistry. Piperazine compounds were originally named due to their chemical similarity with piperidine, which is part of the structure of piperine found in the black pepper plant (Piper nigrum), with the addition of the "az" infix referring to the extra nitrogen atom compared to piperidine. The first synthesis of a thiopyran compound, specifically 3-methyl-4H-thiopyran, dates back to 1886, establishing the foundation for subsequent developments in thiopyran chemistry. The evolution of tetrahydro-2H-thiopyran derivatives gained significant momentum in the early 21st century, with researchers recognizing their potential as building blocks for complex heterocyclic systems.

The specific compound 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine emerged from systematic efforts to combine established pharmacophores with novel structural elements. Research into peripherally restricted cannabinoid receptor 1 antagonists led to investigations of piperazine-containing compounds, where scientists explored replacing traditional 4-phenylpiperidine groups with piperazine moieties to develop smaller and less lipophilic compounds. This approach demonstrated that piperazine could serve as an effective linker to access additional binding sites through functionalization with various chemical groups. The development of tetrahydro-2H-thiopyran-1,1-dioxide derivatives gained particular attention following discoveries of unprecedented synthetic methodologies, including novel [1+1+1+1+1+1] annulation processes for constructing these heterocyclic systems.

Nomenclature and Classification

1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)piperazine follows systematic chemical nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound name reflects its complex heterocyclic structure, where "1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)" indicates the positioning and oxidation state of the thiopyran ring system, while "piperazine" denotes the six-membered diazine ring containing two nitrogen atoms in the 1,4-positions. The "1,1-dioxide" designation specifically refers to the sulfone functional group, where the sulfur atom bears two oxygen atoms in a formal oxidation state, significantly influencing the compound's chemical and physical properties.

The compound belongs to the broader classification of heterocyclic organic compounds, specifically categorized as a piperazine derivative containing a sulfur-based heterocycle. Within chemical databases, it is catalogued under various identification systems, including the Chemical Abstracts Service registry number and standardized molecular descriptors such as Simplified Molecular Input Line Entry System and International Chemical Identifier formats. The systematic classification places this compound within the family of cyclic sulfones, which are characterized by their enhanced stability and unique reactivity patterns compared to their non-oxidized counterparts.

Classification Category Description
Primary Classification Heterocyclic organic compound
Secondary Classification Piperazine derivative
Tertiary Classification Cyclic sulfone
Functional Groups Piperazine ring, tetrahydrothiopyran-1,1-dioxide
Molecular Formula C9H18N2O2S
Molecular Weight 218.32 g/mol

Significance in Chemical Research

The significance of 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine in chemical research stems from its unique structural features that combine two pharmacologically relevant heterocyclic systems. Piperazine derivatives have demonstrated extensive utility in medicinal chemistry, with prominent examples including numerous Food and Drug Administration-approved medications that leverage the piperazine scaffold for various therapeutic applications. The incorporation of the tetrahydro-2H-thiopyran-1,1-dioxide moiety adds another dimension of chemical diversity, as these sulfone-containing heterocycles have shown promise in developing compounds with enhanced stability and novel biological activities.

Research investigations have highlighted the compound's potential in advancing understanding of structure-activity relationships within heterocyclic chemistry. The tetrahydro-2H-thiopyran-1,1-dioxide system has emerged as a versatile building block for synthesizing new heterocyclic systems with potential anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic properties. The combination with piperazine creates opportunities for accessing multiple biological targets simultaneously, potentially leading to compounds with improved therapeutic profiles. Studies have demonstrated that functionalized piperazine derivatives can achieve potent activity with excellent selectivity, particularly in applications requiring peripheral restriction while maintaining oral bioavailability.

The compound's significance extends to synthetic methodology development, where it serves as a model system for exploring novel coupling reactions and ring-forming processes. Recent advances in tetrahydro-2H-thiopyran synthesis have introduced innovative approaches, including unprecedented annulation processes that expand the available synthetic toolbox for accessing these complex heterocyclic systems. The integration of piperazine chemistry with thiopyran methodologies has opened new avenues for developing efficient synthetic routes to structurally complex molecules with potential pharmaceutical applications.

Overview of Current Research Directions

Current research directions surrounding 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine focus on several key areas that leverage its unique structural properties for advancing chemical science and potential therapeutic applications. Synthetic methodology development represents a primary research thrust, with investigators exploring novel approaches to construct the tetrahydro-2H-thiopyran-1,1-dioxide system through innovative annulation processes and multi-component reactions. These efforts aim to develop more efficient, scalable, and environmentally friendly synthetic routes that can provide access to diverse structural variants of the compound.

Medicinal chemistry research has identified the compound as a promising scaffold for developing peripherally restricted therapeutic agents. Investigations focus on optimizing molecular properties to achieve favorable peripheral restriction while maintaining oral bioavailability and potent biological activity. Researchers are particularly interested in exploring how the tetrahydro-2H-thiopyran-1,1-dioxide moiety influences drug-like properties, including solubility, stability, and membrane permeability characteristics. Studies have shown that compounds containing this structural motif can exhibit varying levels of peripheral restriction, with better results observed in molecules having higher topological polar surface area values.

Structure-activity relationship studies constitute another significant research direction, where scientists systematically investigate how modifications to the piperazine ring and thiopyran system affect biological activity and selectivity profiles. Recent work has demonstrated that piperazine can serve as an effective linker for accessing additional binding sites through functionalization with amides, sulfonamides, carbamates, and ureas. These investigations aim to understand the fundamental principles governing molecular recognition and binding affinity, ultimately informing the design of more effective therapeutic agents.

Research Area Current Focus Key Objectives
Synthetic Methodology Novel annulation processes, multi-component reactions Develop efficient, scalable synthetic routes
Medicinal Chemistry Peripheral restriction, drug-like properties Optimize bioavailability and biological activity
Structure-Activity Relationships Functionalization strategies, binding studies Understand molecular recognition principles
Chemical Biology Target identification, mechanism studies Elucidate biological pathways and interactions

Properties

IUPAC Name

4-piperazin-1-ylthiane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c12-14(13)7-1-9(2-8-14)11-5-3-10-4-6-11/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFXOCLTTSWPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)piperazine is a complex organic compound that combines a piperazine ring with a dioxidotetrahydrothiopyran moiety. This unique structure suggests potential biological activities that merit exploration. The compound's molecular formula is C9H20Cl2N2O2S, with a molecular weight of 291.24 g/mol .

Structural Features

The structural characteristics of this compound can be summarized as follows:

Component Description
Piperazine Ring Common pharmacophore associated with various pharmacological effects, including CNS activity and anxiolytic properties.
Dioxidotetrahydrothiopyran Introduces unique reactivity due to sulfur and cyclic nature, potentially enhancing biological interactions.
Functional Groups Includes dioxido and piperazine functionalities that may interact with biological targets.

Predicted Biological Activities

Based on its structural features, the biological activities of 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine can be predicted using computational tools like PASS (Prediction of Activity Spectra for Substances). Similar compounds exhibit a range of pharmacological effects:

Compound Name Structural Features Biological Activity
1-MethylpiperazinePiperazine ringCNS activity, anxiolytic
2-MethylpyrrolePyrrole ringAntimicrobial properties
TetrahydrothiopyranThiopyran ringAntibacterial effects

Case Studies and Research Findings

While specific studies directly involving 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine remain limited, related compounds have shown promising biological activities.

Antimicrobial Activity

Many piperazine derivatives are known for their antibacterial and antifungal properties. For instance, research indicates that compounds with similar thiopyran structures often exhibit significant antimicrobial activity against various pathogens .

CNS Effects

The presence of the piperazine ring suggests potential central nervous system (CNS) effects. Compounds in this class have been linked to anxiolytic and antidepressant activities, indicating that this compound may also influence mood and anxiety disorders .

The proposed mechanism of action includes interaction with specific molecular targets such as enzymes involved in inflammatory pathways. For example, compounds similar to 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine may inhibit cystinyl aminopeptidase, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Piperazine derivatives vary widely based on substituents, which dictate their biological and physicochemical profiles. Key structural analogs include:

Compound Class Example Substituents Key Structural Features Evidence Source
Arylpiperazines 1-(3-Chlorophenyl)piperazine (mCPP) Aromatic ring directly attached to piperazine; modulates serotonin receptor affinity
Benzhydrylpiperazines 1-(4-Chlorobenzhydryl)piperazine Bulky benzhydryl group; enhances cytotoxicity in cancer cells
Sulfur-Containing Piperazines 1-(4-(4-Fluorophenyl)-2-thiazolyl)piperazine Thiazole ring with sulfur; influences antibacterial activity
N4-Substituted Piperazines 1-(2-Methoxyphenyl)-4-phthalimidoalkylpiperazine Extended N4-substituent; high 5-HT1A receptor affinity
Thiopyran/Oxacyclic Piperazines 1-(Tetrahydro-2H-pyran-4-yl)piperidine Oxacyclic ring (e.g., tetrahydropyran); impacts solubility and binding

Key Differences :

  • The sulfone group in the target compound increases polarity and hydrogen-bonding capacity compared to non-oxidized thiopyran or thiazole analogs (e.g., thiazolylpiperazine ).

Pharmacological Activities

Anticancer Activity
  • Benzhydrylpiperazines : Derivatives like 1-(4-chlorobenzhydryl)piperazine exhibit potent cytotoxicity (IC₅₀ < 10 µM) against liver, breast, and colon cancer cell lines. Activity is attributed to the benzhydryl group’s bulk and lipophilicity .
  • Target Compound : While direct data are unavailable, the sulfone group may enhance DNA topoisomerase inhibition (similar to carboxyl-containing analogs in ).
Central Nervous System (CNS) Activity
  • Arylpiperazines : mCPP (1-(3-chlorophenyl)piperazine) acts as a 5-HT1B/2C agonist, while 1-(2-methoxyphenyl)piperazine derivatives show 5-HT1A selectivity (Ki = 0.6 nM) .
Antibacterial Activity
  • Thiazolylpiperazines : 1-(4-(4-Fluorophenyl)-2-thiazolyl)piperazine derivatives show moderate activity against Gram-positive bacteria, influenced by the thiazole ring’s electron-deficient sulfur .
  • Target Compound: The sulfone group could enhance DNA gyrase inhibition, akin to fluoroquinolones, but with reduced resistance risk due to structural novelty .

Physicochemical Properties

Property 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)piperazine (Predicted) 1-(4-Chlorobenzhydryl)piperazine 1-(2-Methoxyphenyl)piperazine
Solubility Moderate (polar sulfone enhances water solubility) Low (hydrophobic benzhydryl group) Low (aromatic hydrophobicity)
pKa ~7.5–8.5 (piperazine nitrogens) ~8.1 (piperazine) ~7.9 (piperazine)
LogP ~1.5–2.5 ~3.8 ~2.2
Metabolic Stability High (sulfone resists oxidation) Moderate (CYP3A4-mediated dealkylation) Low (CYP2D6 hydroxylation)

Preparation Methods

Synthesis of the Thiopyran 1,1-Dioxide Ring

  • The thiopyran ring is typically synthesized via cyclization reactions involving thioethers and aldehydes or ketones. This cyclization forms the tetrahydrothiopyran core structure.
  • Subsequent oxidation of the thiopyran ring is performed to introduce the sulfone (1,1-dioxide) functionality. Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed to convert the sulfur atom in the thiopyran ring into the sulfone group, increasing the ring's polarity and reactivity.

Synthesis of the Piperazine Ring

  • Piperazine is commonly prepared by the hydrogenation of pyrazine or by nucleophilic substitution reactions involving ethylenediamine and dihaloalkanes.
  • The piperazine ring serves as a nucleophilic amine partner for subsequent coupling with the thiopyran derivative.

Coupling of Piperazine with the Thiopyran 1,1-Dioxide

  • The final step involves the coupling of the piperazine nitrogen to the 4-position of the 1,1-dioxidotetrahydrothiopyran ring.
  • This coupling can be achieved through nucleophilic substitution or condensation reactions, often under mild conditions to preserve the sulfone functionality.
  • Reaction conditions require careful control of temperature, solvent, and pH to maximize yield and purity, as the sulfone group is sensitive to harsh conditions.

General Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1. Thiopyran ring formation Cyclization of thioether + aldehyde/ketone Acid catalyst, controlled temperature Tetrahydrothiopyran intermediate
2. Sulfone group introduction Oxidation H2O2 or m-CPBA, mild conditions Thiopyran 1,1-dioxide derivative
3. Piperazine synthesis Hydrogenation or substitution Hydrogenation of pyrazine or ethylenediamine + dihaloalkanes Piperazine ring formation
4. Coupling reaction Nucleophilic substitution/condensation Controlled temperature, solvent (e.g., DMF), pH control 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine

Detailed Research Findings

  • The oxidation of the thiopyran ring to the sulfone is a critical step that influences the biological activity and chemical stability of the final compound. Studies indicate that m-CPBA provides a selective and efficient oxidation pathway with minimal side reactions.
  • Coupling reactions benefit from the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in related piperazine-containing compounds, although specific data for this compound suggest direct nucleophilic substitution is preferred to avoid over-activation.
  • Reaction monitoring by thin-layer chromatography (TLC) and purification by silica gel chromatography are standard to ensure the isolation of high-purity final products.
  • Control of reaction parameters such as temperature (often 0 °C to room temperature) and reaction time (several hours to days) is essential to optimize yield and minimize by-products.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Oxidizing agent Hydrogen peroxide or m-chloroperbenzoic acid Selectivity for sulfone formation
Solvent for oxidation Dichloromethane, acetonitrile Solvent choice affects reaction rate
Piperazine synthesis Hydrogenation of pyrazine or substitution Commercially available piperazine often used
Coupling temperature 0 °C to room temperature Lower temperatures favor selectivity
Reaction time 2 hours to 48 hours Depends on reagent and scale
Purification method Silica gel chromatography Ensures removal of unreacted starting materials

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine?

  • Methodology : Multi-step synthesis often involves coupling reactions (e.g., HOBt/TBTU-mediated amide bond formation) and solvent optimization. For example, sonication during intermediate steps can homogenize slurries and improve reaction efficiency, as demonstrated in piperazine-thiourea syntheses (44% yield achieved via sonication and controlled heating) . Catalysts like palladium/nickel complexes enhance coupling reactions in structurally similar derivatives .
  • Key Parameters : Temperature (40–70°C), solvent choice (THF, DMF), and stoichiometric ratios of reagents .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Approach : Use 1H^1H- and 13C^{13}C-NMR to confirm piperazine ring substitution patterns and sulfone group integration. Mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular weight (±0.0007 Da accuracy) . IR spectroscopy identifies carbonyl and sulfone stretches (e.g., 181.60 ppm in 13C^{13}C-NMR for thiourea derivatives) .

Q. How should researchers design initial biological activity screens?

  • Protocol : Prioritize kinase inhibition assays (common in piperazine derivatives) and neuroprotective models (e.g., oxidative stress in neuronal cell lines). Use structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) as positive controls for activity comparisons .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

  • Analysis Framework :

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancer) to identify selectivity .
  • Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes, as metabolic byproducts may explain variable efficacy .
  • Structural Analog Comparison : Compare with 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine derivatives to isolate substituent effects .

Q. What strategies improve in vivo bioavailability of this compound?

  • Design Principles :

  • Prodrug Modification : Introduce acetyl or methoxy groups to enhance membrane permeability (e.g., 1-acetyl-4-(4-hydroxyphenyl)piperazine derivatives) .
  • Nanoparticle Encapsulation : Use PEGylated liposomes to bypass rapid renal clearance, as shown for sulfonamide-bearing piperazines .
  • Pharmacokinetic Profiling : Monitor plasma half-life and tissue distribution in rodent models, adjusting formulations based on LogP values (target 2.5–3.5) .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Case Study :

  • Core Modifications : Replacing the thiopyran sulfone with a tetrahydropyran group (e.g., 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl] derivatives) reduces cytotoxicity while retaining kinase inhibition .
  • Substituent Effects : Trifluoromethyl groups at pyridine positions enhance target binding affinity (IC50_{50} improvements of 10–100 nM in kinase assays) .
  • Computational Modeling : DFT calculations predict electron density shifts in the piperazine ring, guiding functional group placement .

Data Contradiction & Validation

Q. How to address discrepancies in reported IC50_{50} values across studies?

  • Resolution Steps :

Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds .

Batch Purity Analysis : Verify compound purity (>98% via HPLC) to exclude impurity-driven artifacts .

Collaborative Replication : Cross-validate data with independent labs using shared synthetic batches .

Experimental Design Tables

Table 1 : Optimization of Coupling Reactions for Piperazine Derivatives

Reaction StepReagents/ConditionsYield ImprovementReference
Amide Bond FormationHOBt/TBTU, NEt3_3, DMF44% → 68% with sonication
CyclizationPd(OAc)2_2, K2_2CO3_3, MeCN52% → 75% (microwave-assisted)

Table 2 : Key Pharmacological Parameters for Analogous Compounds

CompoundTargetIC50_{50} (nM)Selectivity Index
Pyrazolo[3,4-d]pyrimidine derivativeKinase X12 ± 3150 (Cancer/Normal)
1-(3-Chloro-5-CF3_3-pyridinyl)piperazineKinase Y8 ± 1220

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine
Reactant of Route 2
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1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.